molecular formula C22H21FN6O3 B2976711 7-[(4-Fluorophenyl)methyl]-8-[2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione CAS No. 378216-49-0

7-[(4-Fluorophenyl)methyl]-8-[2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione

Cat. No. B2976711
CAS RN: 378216-49-0
M. Wt: 436.447
InChI Key: SNVRDSXVERPRIT-UHFFFAOYSA-N
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Description

The compound “7-[(4-Fluorophenyl)methyl]-8-[2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione” has a molecular formula of C22H21FN6O3 . It is a complex organic compound that contains several functional groups, including a fluorophenyl group, a methoxyphenyl group, and a purine dione group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 436.447 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the specific conditions and may not be readily available without experimental data.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For example, Ghorab et al. (2017) synthesized compounds with antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting a potential application in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Sensing Capabilities

Subhasri and Anbuselvan (2014) developed chemosensors based on substituted aryl hydrazones of β-diketones that show reversible "on–off" sensing capabilities for Co2+, a biologically and environmentally significant ion. This indicates the potential for compounds like the one to be used in environmental monitoring and biological research (Subhasri & Anbuselvan, 2014).

Material Science Applications

In material science, compounds with structural similarities have been explored for their potential in creating stimuli-responsive materials. Hariharan et al. (2018) synthesized aggregation-enhanced emissive fluorophores demonstrating the impact of molecular structure on tunable fluorescence and stimuli responses. This suggests the possibility of using such compounds in optical device applications like optical limiters and switches (Hariharan, Parthasarathy, Kundu, Karthikeyan, Sagara, Moon, & Anthony, 2018).

properties

IUPAC Name

7-[(4-fluorophenyl)methyl]-8-[2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN6O3/c1-27-19-18(20(30)28(2)22(27)31)29(13-15-4-8-16(23)9-5-15)21(25-19)26-24-12-14-6-10-17(32-3)11-7-14/h4-12H,13H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVRDSXVERPRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(4-Fluorophenyl)methyl]-8-[2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione

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